5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole

Description

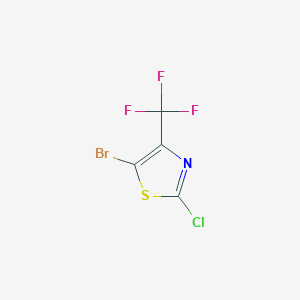

5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole is a halogenated thiazole derivative characterized by a bromine atom at position 5, a chlorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 4 of the thiazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine and chlorine atoms contribute to electronic modulation and reactivity . Thiazoles, in general, are valued for their planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrClF3NS/c5-2-1(4(7,8)9)10-3(6)11-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLXNMHYGVZKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289049-22-4 | |

| Record name | 5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of 2-chloro-4-(trifluoromethyl)-1,3-thiazole with bromine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum trichloride. The reaction is typically conducted at low temperatures to ensure the selective bromination of the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Halogen Exchange Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under specific conditions. For example, iodine exchange can occur via copper-catalyzed reactions:

This method leverages the oxidative addition/reductive elimination cycle of copper catalysts to facilitate halogen exchange. The trifluoromethyl group enhances the electrophilicity of the thiazole ring, accelerating substitution at the 5-position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position participates in SNAr reactions due to the electron-withdrawing effects of the trifluoromethyl and bromine groups:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Ammonia (NH₃) | Dioxane, 100°C, 12 h | 5-Bromo-2-amino-4-(trifluoromethyl)thiazole | Pharmaceutical intermediate |

| Methoxide (CH₃O⁻) | K₂CO₃, DMF, 80°C, 6 h | 5-Bromo-2-methoxy-4-(trifluoromethyl)thiazole | Agrochemical precursor |

The reaction proceeds via a Meisenheimer complex intermediate, with the trifluoromethyl group stabilizing the negative charge during the transition state.

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 90°C, 8 h | 5-Aryl-2-chloro-4-(trifluoromethyl)thiazole | 78% |

This reaction enables the introduction of aryl groups, expanding utility in materials science and drug discovery.

Radical Reactions

The C-Br bond undergoes homolytic cleavage under photoredox conditions:

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| Ir(ppy)₃ | Blue LED, DMF, rt, 12 h | 5-Alkyl-2-chloro-4-(trifluoromethyl)thiazole | Polymer additives |

Radical trapping agents like alkenes or alkynes yield functionalized thiazoles with retained trifluoromethyl groups.

Functional Group Transformations

The trifluoromethyl group remains inert under most conditions but can participate in niche reactions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂, -78°C → rt, 6 h | Thiazole-BF₃ adduct | Stabilizes intermediates |

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity | Preferred Reactions |

|---|---|---|---|

| 5 | Br | Moderate | Cross-coupling, radical reactions |

| 2 | Cl | High (SNAr) | Nucleophilic substitution |

The chlorine atom exhibits higher reactivity in SNAr due to its proximity to the electron-withdrawing trifluoromethyl group.

Stability and Side Reactions

Degradation pathways include:

-

Hydrolysis : Slow hydrolysis of the C-Cl bond in aqueous acidic conditions (pH < 3).

-

Thermal Decomposition : Degrades above 250°C, releasing HF and Br₂ gases.

Scientific Research Applications

5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with 1,3,4-Thiadiazole Derivatives

Thiazoles (e.g., 5-bromo-2-chloro-4-CF₃-thiazole) exhibit distinct advantages over structurally related 1,3,4-thiadiazoles in biological activity. For instance, 1,3-thiazole derivatives demonstrate significantly higher in vitro inhibitory activity compared to 1,3,4-thiadiazole derivatives. In a study comparing derivatives with identical substituents, thiazoles (e.g., compound 6a ) showed >2-fold higher activity than their thiadiazole counterparts (e.g., compound 11a ) . This difference is attributed to the thiazole’s superior electronic environment and binding affinity.

Table 1: Inhibitory Activity of Thiazole vs. Thiadiazole Derivatives

Halogen Substitution: Bromo vs. Chloro Derivatives

Isostructural bromo and chloro derivatives exhibit differences in intermolecular interactions and biological efficacy. For example, in compounds 4 (chloro) and 5 (bromo) of the 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole series, bromo-substituted derivatives show enhanced antimicrobial activity due to stronger halogen bonding and increased molecular weight, which may improve target binding . However, chloro derivatives are often more synthetically accessible and cost-effective.

Key Insight : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, making bromo-thiazoles preferable in therapeutic applications requiring prolonged binding .

Substituent Position and Electronic Effects

- Trifluoromethyl Position : Moving the -CF₃ group from position 4 (as in the target compound) to position 5 (e.g., ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) alters electronic density and biological activity. The 4-CF₃ configuration in the target compound optimizes steric and electronic effects for interactions with hydrophobic binding pockets .

- Methyl vs. Phenyl Groups : 4-Methyl-thiazole derivatives (e.g., 6a ) exhibit higher activity than 4-phenyl analogs (e.g., 6i ), suggesting that smaller substituents reduce steric hindrance while maintaining lipophilicity .

Comparison with Fluorinated Thiazoles

Fluorine substitution adjacent to bromine (e.g., 5-bromo-2-(3-fluorophenyl)thiazole) enhances metabolic stability and target selectivity. The fluorine atom’s electronegativity polarizes the thiazole ring, improving interactions with electron-rich biological targets . However, the trifluoromethyl group in the target compound provides greater hydrophobicity, which may enhance membrane permeability compared to mono-fluorinated analogs .

Role of Bromine in Reactivity

The bromine atom at position 5 in the target compound enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). This reactivity is absent in non-brominated analogs like 2-chloro-4-CF₃-thiazole, highlighting the synthetic versatility of bromo-thiazoles .

Biological Activity

5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₂BrClF₃N, with a molecular weight of 260.44 g/mol. The compound features a thiazole ring, which is significant for its reactivity and biological activities due to the presence of sulfur and nitrogen atoms. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It exhibits potential as an antimicrobial and antifungal agent by inhibiting key metabolic pathways in microorganisms. The compound's unique structure allows it to act as an inhibitor or modulator of various biological targets.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against several pathogens, including Mycobacterium tuberculosis, where it demonstrated notable inhibitory effects. For instance, studies have shown that thiazole derivatives can achieve minimum inhibitory concentrations (MIC) as low as 0.70 μM against M. tuberculosis strains .

Antifungal Activity

The compound also exhibits antifungal activity, making it a candidate for developing new antifungal therapies. Its mechanism involves disrupting fungal cell wall synthesis and metabolic processes critical for fungal growth.

Anticancer Potential

This compound has been investigated for its anticancer properties. Certain analogs have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The structure-activity relationship (SAR) studies suggest that modifications to the thiazole core can enhance anticancer efficacy .

Study on Antimycobacterial Activity

A study focused on the antitubercular activity of thiazole derivatives highlighted the effectiveness of compounds similar to this compound against drug-resistant strains of M. tuberculosis. The compounds were subjected to molecular docking studies that indicated strong binding affinities to the DprE1 enzyme, crucial for mycobacterial cell wall synthesis .

Structure-Activity Relationship (SAR) Analysis

SAR analyses have identified key functional groups that enhance the biological activity of thiazole compounds. For example, the presence of halogen substituents at specific positions on the thiazole ring significantly increases antimicrobial potency .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.